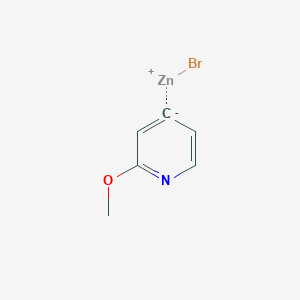
(2-Methoxypyridin-4-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxypyridin-4-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy group on the pyridine ring enhances its reactivity and selectivity in these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-4-yl)zinc bromide typically involves the reaction of 2-methoxypyridine with a zinc halide, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Methoxypyridine+ZnBr2→(2-Methoxypyridin-4-yl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyridin-4-yl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is carried out in an inert atmosphere at elevated temperatures.
Oxidative Addition: This reaction involves the addition of a halogen or pseudohalogen to the zinc compound, forming a new carbon-halogen bond.
Transmetalation: This reaction involves the transfer of the organic group from zinc to another metal, such as palladium, facilitating the formation of new carbon-carbon bonds.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, (2-Methoxypyridin-4-yl)zinc bromide is widely used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of aromatic and heteroaromatic compounds.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its role in forming biaryl structures is particularly important in the development of kinase inhibitors and other therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and conductive polymers. Its reactivity and selectivity make it a key component in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-4-yl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The this compound transfers its organic group to the palladium complex, forming a palladium-organic intermediate.
Reductive Elimination: The palladium-organic intermediate undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxypyridin-4-yl)zinc chloride
- (2-Methoxypyridin-4-yl)zinc iodide
- (2-Methoxypyridin-4-yl)zinc fluoride
Uniqueness
Compared to its analogs, (2-Methoxypyridin-4-yl)zinc bromide offers a balance of reactivity and stability, making it particularly suitable for a wide range of cross-coupling reactions. The bromide ion provides an optimal leaving group, facilitating efficient transmetalation and reductive elimination steps in the reaction mechanism.
Properties
Molecular Formula |
C6H6BrNOZn |
|---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
bromozinc(1+);2-methoxy-4H-pyridin-4-ide |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GMOPHTAEDSBSAN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















